methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex chemical compound with diverse applications in scientific research. It exhibits remarkable properties that make it suitable for various fields, such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves several steps. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with 2-amino-6-sulfamoylbenzothiazole in the presence of a base to form the intermediate 2-(2,6-difluorobenzoyl)imino-6-sulfamoylbenzothiazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
methyl 2-[(2Z)-2-[(2,6-difluorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific chemical structure and properties. Similar compounds include other benzothiazole derivatives and sulfonamide-containing compounds. These compounds may share some biological activities but differ in their specific interactions and applications .
Properties
IUPAC Name |
methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O5S2/c1-27-14(23)8-22-12-6-5-9(29(20,25)26)7-13(12)28-17(22)21-16(24)15-10(18)3-2-4-11(15)19/h2-7H,8H2,1H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZHOWZTSDYUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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